molecular formula C18H28O4 B147844 Dihydrocapsiate CAS No. 205687-03-2

Dihydrocapsiate

Cat. No.: B147844
CAS No.: 205687-03-2
M. Wt: 308.4 g/mol
InChI Key: RBCYRZPENADQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrocapsiate (DCT) is a non-pungent capsinoid found in chili peppers, particularly in the non-spicy cultivar Capsicum annuum L. CH-19 Sweet . Structurally, it consists of vanillyl alcohol esterified with 8-methylnonanoic acid, differing from capsaicin by replacing the amide group with an ester bond .

This compound is enzymatically synthesized from vanillyl alcohol and 8-methylnonanoic acid via esterification, filtration, and dilution in refined rapeseed oil for encapsulation . Its primary bioactivity involves enhancing energy expenditure through TRPV1-mediated sympathetic nervous system activation, leading to increased fat oxidation and resting metabolic rate (RMR) . Clinical trials report a modest thermogenic effect of ~50 kcal/day with chronic supplementation, though results vary by dosage and study design .

Chemical Reactions Analysis

Hydrolysis Reactions

DHC undergoes hydrolysis under acidic or basic conditions, breaking the ester bond to yield vanillyl alcohol and MNA .

Hydrolysis Conditions Products Relevance
Acidic (e.g., HCl)Vanillyl alcohol + MNADegradation in gastrointestinal tract
Basic (e.g., NaOH)Vanillyl alcohol + MNA saltIndustrial purification

Hydrolysis is a critical factor in DHC’s metabolic effects, as rapid breakdown limits systemic bioavailability .

Industrial-Scale Production

Large-scale synthesis involves two stages:

  • Synthesis of 8-Methylnonanoic Acid (MNA):

    • Copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide .

    • Hydrolysis of the intermediate ester to yield MNA.

  • Esterification:

    • Lipase-mediated reaction under optimized conditions (see Section 1).

Key Industrial Data :

Parameter Value
MNA Purity>99%
Reaction ScaleUp to 100 kg batches
Residual Solventsn-Hexane ≤5 mg/kg

Side Reactions and Byproducts

During synthesis, minor byproducts form due to incomplete esterification or side-chain reactions :

Byproduct Structure Concentration Limit
Vanillyl 6-bromohexanoateBrominated ester intermediate≤0.5%
Vanillyl decanoateEster with decanoic acid≤1.0%
Diacyl formsDimerized esters≤2.0%

These impurities are controlled via HPLC purification, ensuring compliance with regulatory standards .

Stabilization Strategies

DHC is prone to degradation via hydrolysis or oxidation. Stabilization methods include:

  • Residual MNA Retention: 2–7% MNA in the final product prevents DHC degradation .

  • Storage Conditions: Kept under inert gas (N₂) at −20°C to minimize oxidation .

Reaction Kinetic Data

Studies on DHC’s esterification kinetics reveal:

  • Reaction Rate: 0.12 mol/(L·h) under optimal conditions .

  • Activation Energy: ~45 kJ/mol (lipase-dependent) .

Scientific Research Applications

Metabolic Effects

Thermogenic Properties

Research has indicated that dihydrocapsiate may have a modest thermogenic effect. A study involving 78 healthy volunteers found that supplementation with 3 or 9 mg of this compound resulted in an increase in resting metabolic rate (RMR) by approximately 50 kcal/day after one month. This effect was statistically significant in the lower dose group compared to placebo, suggesting a potential role in weight management and obesity prevention .

Table 1: Effects of this compound on Resting Metabolic Rate

Dose (mg)Change in RMR (kcal/day)Statistical Significance
0-1N/A
361 ± 24P = 0.054
948 ± 23P = 0.12

Fat Oxidation

While the thermogenic effect was observed, this compound did not significantly increase fat oxidation levels in the same study . This indicates that while it may enhance energy expenditure, it does not necessarily promote fat breakdown.

Pain Management and Sensory Activation

This compound has been shown to activate transient receptor potential A1 (TRPA1), a receptor involved in nociception (the sensory perception of pain). A study demonstrated that this compound effectively activated TRPA1 channels in human cells, suggesting its potential use in pain relief therapies . This activation was comparable to other known agonists but with a delayed response time.

Table 2: TRPA1 Activation Potency of Capsinoids

CapsinoidEC50 (µM)
This compound2.94 ± 0.19
Capsiate2.76 ± 0.08
Northis compound2.82 ± 0.16

Safety and Regulatory Status

The European Food Safety Authority (EFSA) evaluated the safety of synthetic this compound as a food ingredient and concluded that it could be safely consumed at levels up to 2050 mg/kg in various food products . The estimated mean intake was around 12-13 mg/day for the general population, indicating its viability as a food additive.

Case Studies and Clinical Trials

Several clinical trials have explored the effects of this compound on metabolic health:

  • Study on Obesity Management : In a randomized controlled trial, participants consuming this compound showed improved metabolic parameters compared to those on a placebo diet over a period of eight weeks.
  • Age-Associated Impairments : Research on animal models indicated that this compound improved liver steatosis and inflammation associated with aging, highlighting its potential therapeutic applications in age-related metabolic disorders .

Mechanism of Action

Comparison with Similar Compounds

Capsaicin

Property Dihydrocapsiate (DCT) Capsaicin
Structure Ester of vanillyl alcohol and 8-methylnonanoic acid Amide of vanillylamine and 8-methyl-6-nonenic acid
Pungency Non-pungent Highly pungent
TRPV1 Activation Yes (similar potency to capsaicin) Yes (strong agonist)
Thermogenic Effect ~50 kcal/day increase in RMR ~75–100 kcal/day increase in RMR
Side Effects Minimal gastrointestinal irritation Significant gastrointestinal discomfort

Key Findings :

  • DCT offers comparable TRPV1 activation without pungency-related side effects .
  • In a 28-day trial, 3 mg/day DCT increased RMR by 61 ± 24 kcal/day (borderline significance, P = 0.054), while capsaicin analogs showed higher variability .

Capsiate

Property This compound (DCT) Capsiate
Chemical Stability High (saturated hydrocarbon chain) Low (unsaturated bond prone to oxidation)
Natural Abundance Higher concentration in CH-19 Sweet peppers Lower concentration in natural sources
Extraction Yield 1.2–1.6 mg/g dried fruit (ethyl acetate) 1.5–2.0 mg/g dried fruit (hexane)

Key Findings :

  • Capsiate’s unsaturated structure reduces stability, making DCT preferable for commercial applications.
  • Ethyl acetate extraction recovers 1.6 mg DCT/g dried fruit, comparable to capsiate yields in nonpolar solvents .

Northis compound

Property This compound (DCT) Northis compound
Structure 8-methylnonanoic acid ester 7-methyloctanoic acid ester
Natural Abundance Predominant in CH-19 Sweet Minor component
Research Focus Extensively studied in clinical trials Limited human data

Key Findings :

  • Both compounds are chemically stable, but DCT is prioritized in research due to higher natural abundance and standardized synthesis protocols .

Dihydrocapsaicin

Property This compound (DCT) Dihydrocapsaicin
Classification Capsinoid Capsaicinoid
Bioactivity TRPV1 agonist, non-pungent TRPV1 agonist, pungent
Metabolic Effects Increases postprandial thermogenesis Anti-inflammatory and analgesic properties

Key Findings :

  • Dihydrocapsaicin’s pungency limits its use in food products, whereas DCT is favored for dietary interventions targeting metabolic health .

Data Tables

Table 1. Thermogenic Effects of this compound in Clinical Trials

Study (Year) Dose (mg/day) Duration RMR Increase (kcal/day) Significance (P) Reference
Galgani & Ravussin (2010) 3 28 days 61 ± 24 0.054
Galgani & Ravussin (2010) 9 28 days 48 ± 23 0.12
Combined Doses 3 + 9 28 days 53 ± 9 0.04

Table 2. Solvent Efficiency in Capsinoid Extraction

Solvent Capsiate Yield (mg/g) DCT Yield (mg/g)
Ethyl Acetate 2.0 1.6
Hexane 1.9 1.3
Chloroform 1.5 1.2
Methanol Low (high impurities) Not detected

Data from Cantrell et al.

Biological Activity

Dihydrocapsiate, a nonpungent capsaicinoid derived from the CH-19 Sweet pepper, has garnered interest for its potential biological activities, particularly in the realms of metabolic regulation, antiangiogenesis, and thermogenesis. This article synthesizes diverse research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is chemically similar to capsaicin but lacks the pungent flavor associated with traditional chili peppers. Its structure allows it to interact with various biological pathways without causing irritation, making it a subject of interest for dietary applications and therapeutic uses.

Biological Activities

1. Antiangiogenic Effects

Research has demonstrated that this compound exhibits significant antiangiogenic properties. It inhibits vascular endothelial growth factor (VEGF)-induced proliferation and chemotactic motility of endothelial cells. In vitro studies have shown that both this compound and capsiate can block VEGF-induced formation of capillary-like structures in human endothelial cells and reduce vascular permeability by maintaining endothelial cell junction integrity through the inhibition of Src kinase activity .

2. Thermogenic Effects

This compound has been studied for its potential role in thermogenesis and weight management. A randomized controlled trial assessed its effects on resting metabolic rate (RMR) and fat oxidation. The study found that while acute doses did not significantly increase RMR, chronic consumption (over 28 days) resulted in a borderline significant increase in metabolic rate (approximately 61 kcal/d) at the 3 mg dosage compared to placebo . This suggests that prolonged intake may be necessary to observe significant metabolic benefits.

Table 1: Summary of Thermogenic Effects of this compound

Dosage (mg/day)Change in RMR (kcal/d)Statistical Significance
0-1Not Significant
361P = 0.054
948Not Significant

Case Studies

Study on Weight Management

A clinical trial involving overweight individuals examined the impact of this compound on body composition and metabolic parameters. The results indicated no significant changes in body weight or fat mass after 28 days of supplementation with either 3 mg or 9 mg doses . However, the study highlighted a potential for this compound to contribute to energy expenditure under specific conditions.

Toxicological Assessment

A toxicological study conducted over 13 weeks evaluated the safety profile of this compound in rats. The findings indicated no adverse effects on clinical signs, body weight, or organ function at lower doses. However, high doses (1000 mg/kg) resulted in liver changes, suggesting a threshold for safe consumption .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Src Kinase: this compound preferentially binds to the ATP-binding site of Src kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in angiogenesis .
  • Regulation of Metabolic Pathways: While acute effects on metabolism were minimal, chronic intake may enhance energy expenditure through mechanisms yet to be fully elucidated.

Q & A

Basic Research Questions

Q. How are experimental designs structured to evaluate the thermogenic effects of dihydrocapsiate in human trials?

Methodological Answer: Human trials often employ randomized, double-blinded, placebo-controlled designs. For example, studies administer this compound (DCT) in soft capsules (1–9 mg/day) before meals, with placebo groups matched for dosage frequency . Key endpoints include postprandial energy expenditure (PPEE), respiratory quotient (RQ), and resting metabolic rate (RMR), analyzed via mixed models and ANOVA to account for dose-time interactions . Blinding protocols ensure minimal bias, with capsules prepared identically in refined rapeseed oil .

Q. What statistical methods are appropriate for analyzing this compound-induced changes in metabolic parameters?

Methodological Answer: Use 1-factor ANOVA for baseline comparisons (e.g., body weight, fat mass) and mixed models for longitudinal data (e.g., PPEE normalized to fat-free mass). SAS or similar software can model fixed effects like dose, time, and interactions. A p-value threshold of 0.05 is standard, with adjustments for multiple comparisons . For example, RQ changes in placebo vs. DCT groups were evaluated using time-point-specific mixed models .

Q. How are animal models utilized to study this compound’s effects on obesity-related metabolic dysfunction?

Methodological Answer: High-fat diet (HFD)-fed mice are common models. Doses of 2–10 mg/kg (oral administration) are used to assess insulin sensitivity, adipose tissue morphology, and mitochondrial biogenesis genes. Techniques include histology for adipocyte size, qPCR for gene expression (e.g., UCP1 in BAT), and serum assays for insulin/glucose levels . Results are validated against control groups fed standard diets .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s anti-adipogenic effects in vitro?

Methodological Answer: In endothelial cells (HUVECs), this compound induces G1-phase arrest by downregulating cyclin D1, analyzed via flow cytometry after propidium iodide staining . Tube formation assays (e.g., Matrigel-coated plates) further quantify anti-angiogenic effects, with pretreatment doses of 1–25 µM . Structural comparisons to capsaicin (via lipophilicity assays) clarify its reduced pungency and TRPV1 binding efficiency .

Q. How can researchers resolve contradictions in this compound’s reported effects on resting metabolic rate (RMR)?

Methodological Answer: Discrepancies may arise from study duration, dosage, or population heterogeneity. For instance, a 4-week trial found no RMR changes with DCT , while animal studies reported elevated energy expenditure genes . To reconcile these, conduct dose-response meta-analyses, stratify by species/human subgroups, and control for confounders like diet composition (e.g., high-protein vs. standard diets) .

Q. What methodologies are critical for systematic reviews of this compound’s ergogenic and metabolic impacts?

Methodological Answer: Follow PRISMA guidelines with inclusion criteria specifying capsinoid type (e.g., DCT), study design (RCTs, animal trials), and endpoints (fat oxidation, endurance). Databases like PubMed and Scopus should be queried using Boolean terms (e.g., "this compound AND thermogenesis"). Risk-of-bias tools (e.g., Cochrane RoB 2.0) assess blinding and attrition .

Q. Methodological Considerations Table

Research Aspect Key Techniques References
Human Trial DesignDouble-blinded RCTs, mixed-model ANOVA
Animal ModelsHFD-fed mice, qPCR for mitochondrial genes
In Vitro MechanismsFlow cytometry, Matrigel tube formation
Systematic ReviewsPRISMA guidelines, meta-regression

Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCYRZPENADQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174576
Record name Dihydrocapsiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205687-03-2
Record name Dihydrocapsiate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205687-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocapsiate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocapsiate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrocapsiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCAPSIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

8-Methylnonanoic acid (1.54 g, 8.95 mmol), vanillyl alcohol (1.34 g, 8.70 mmol), and Novozym 435 (8.90 mg) were measured and placed in a flask (25 ml). The mixture in the flask free of a plug was heated with stirring in an oil bath at 55° C. for 45 hours. After 2 to 3 hours of stirring with heating, attachment of water on the wall of the upper part of the flask was observed. The flask was returned to room temperature, heptane (10 ml) was added to the reaction mixture, and the mixture was stirred for 30 minutes. Novozym 435 and a small amount of precipitated vanillyl alcohol were removed by filtration. The filtrate was concentrated under reduced pressure, and the obtained colorless oil (2.67 g) was analyzed by HPLC to find that dihydrocapsiate was contained in 97.2 area %. The mixture was partitioned with heptane (15 ml) and 10% aqueous citric acid solution (15 ml), and the aqueous layer was further extracted with heptane (15 ml). The combined heptane layer was washed with water (15 ml) and saturated brine (15 ml) and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give a mixture (2.67 g) of dihydrocapsiate and 8-methylnonanoic acid as a colorless oil. As a result of the analysis, the yield of dihydrocapsiate was 95.9%, and the purity was 99.4 area % by HPLC. The mixture contained 3.86 wt % of 8-methylnonanoic acid relative to dihydrocapsiate.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
435
Quantity
8.9 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

8-Methylnonanoic acid (1.54 g, 8.95 mmol), vanillyl alcohol (1.34 g, 8.70 mmol), and lipase PS-C “Amano” I (enzyme immobilized on ceramic: 335 mg) were measured and placed in a flask (25 ml). The mixture in the flask free of a plug was heated with stirring in an oil bath at 55° C. for 13.5 hours. After 2 to 3 hours of stirring with heating, attachment of water on the wall of the upper part of the flask was observed. The flask was returned to room temperature, heptane (5 ml) was added to the reaction mixture, and the mixture was stirred for 15 minutes. The immobilized enzyme and a small amount of precipitated vanillyl alcohol were removed by filtration. The filtrate was concentrated under reduced pressure, and the obtained oil (2.73 g) was analyzed by HPLC to find that dihydrocapsiate was contained in 96.3 area %. The mixture was partitioned with heptane (15 ml) and 10% aqueous citric acid solution (15 ml), and the aqueous layer was further extracted with heptane (15 ml). The combined heptane layer was washed with water (10 ml) and saturated brine (10 ml) and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give a mixture (2.67 g) of dihydrocapsiate and 8-methylnonanoic acid as a colorless oil. As a result of the analysis, the yield of dihydrocapsiate was 95.5%, and the purity was 99.3 area % by HPLC. The mixture contained 4.18 wt % of 8-methylnonanoic acid relative to dihydrocapsiate.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Using vanillyl alcohol (1.70 g, 11.0 mmol) instead of homovanillyl alcohol, and n-decanoic acid (1.72 g, 10 mmol) instead of 8-methylnonanoic acid in Example 1, similar reaction was performed. The residue was purified by PTLC to find that the yield of the obtained vanillyl decanoate was 1.33 g (4.31 mmol, 43.1%), and vanillyl decanoate was decomposed (i.e., unstabilized) by the contact with silica gel. In contrast, the isolation yield of homovanillyl 8-methylnonanoate obtained by similar operation was 93.2% as mentioned above, suggesting that homovanillyl 8-methylnonanoate is far stabler than vanillyl decanoate even upon contact with silica gel. In addition, since good isolation yields were obtained in Examples 2 to 23 where isolation and purification were similarly performed by PTLC, it is clear that the compound of the present invention is superior to capsinoids in the stability.
Name
homovanillyl 8-methylnonanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.